Benzene, 1-methyl-3-(1-methylcyclohexyl)- Benzene, 1-methyl-3-(1-methylcyclohexyl)-
Brand Name: Vulcanchem
CAS No.: 14962-11-9
VCID: VC7856607
InChI: InChI=1S/C14H20/c1-12-7-6-8-13(11-12)14(2)9-4-3-5-10-14/h6-8,11H,3-5,9-10H2,1-2H3
SMILES: CC1=CC(=CC=C1)C2(CCCCC2)C
Molecular Formula: C14H20
Molecular Weight: 188.31 g/mol

Benzene, 1-methyl-3-(1-methylcyclohexyl)-

CAS No.: 14962-11-9

Cat. No.: VC7856607

Molecular Formula: C14H20

Molecular Weight: 188.31 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-methyl-3-(1-methylcyclohexyl)- - 14962-11-9

Specification

CAS No. 14962-11-9
Molecular Formula C14H20
Molecular Weight 188.31 g/mol
IUPAC Name 1-methyl-3-(1-methylcyclohexyl)benzene
Standard InChI InChI=1S/C14H20/c1-12-7-6-8-13(11-12)14(2)9-4-3-5-10-14/h6-8,11H,3-5,9-10H2,1-2H3
Standard InChI Key PZNNCEDGJDNCFI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2(CCCCC2)C
Canonical SMILES CC1=CC(=CC=C1)C2(CCCCC2)C

Introduction

Chemical Identification and Structural Characteristics

The compound’s IUPAC name, 1-methyl-3-(1-methylcyclohexyl)benzene, precisely defines its structure: a benzene ring substituted at the 1-position with a methyl group and at the 3-position with a cyclohexane ring bearing a methyl substituent. Key identifiers include:

PropertyValueSource
CAS Registry Number154427-43-7AChemBlock
Molecular FormulaC14H20\text{C}_{14}\text{H}_{20}PubChem
Molecular Weight188.32 g/molAChemBlock
SMILES NotationCC1=CC=CC(C2CCCC(C)C2)=C1AChemBlock
InChI KeyURWQZPKGDTZIOP-UHFFFAOYSA-NPubChem

The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the methyl substituent on the cyclohexane introduces additional steric effects that influence reactivity . Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds reveals characteristic signals for aromatic protons (δ 6.8–7.4 ppm) and cyclohexyl methyl groups (δ 1.0–1.5 ppm) .

Synthesis and Industrial Production

Friedel-Crafts Alkylation

The most common synthetic route involves Friedel-Crafts alkylation, where benzene derivatives react with 1-methylcyclohexyl halides in the presence of a Lewis catalyst such as aluminum chloride (AlCl3\text{AlCl}_3). For example:

C6H5CH3+C7H13ClAlCl3C14H20+HCl\text{C}_6\text{H}_5\text{CH}_3 + \text{C}_7\text{H}_{13}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_{14}\text{H}_{20} + \text{HCl}

This method requires anhydrous conditions and temperatures between 50–80°C to optimize yield. Industrial-scale production often employs continuous flow reactors to enhance efficiency, achieving purities exceeding 95% after distillation .

Physicochemical Properties

Experimental and computational data reveal the following properties:

PropertyValueMethod/Source
Boiling Point280–285°C (predicted)EPI Suite estimation
Density0.92 g/cm³Analogous compounds
SolubilityInsoluble in water; soluble in organic solvents (e.g., toluene)AChemBlock
LogP (Octanol-Water)4.78PubChem

The compound’s hydrophobicity (LogP>4\text{LogP} > 4) underscores its affinity for lipid membranes, a trait relevant to drug delivery applications .

Biological Activity and Mechanistic Insights

Cytotoxic Effects

In vitro studies on structurally similar compounds, such as 1-methyl-4-(2-methylcyclohexyl)benzene, demonstrate concentration-dependent cytotoxicity. For instance, MDA-MB-231 breast cancer cells exhibited 50% viability reduction at 10 μM, mediated by caspase-3/7 activation. Apoptosis induction occurred via the intrinsic pathway, with mitochondrial membrane depolarization observed within 24 hours.

Applications in Materials and Medicine

Polymer Science

The compound serves as a monomer in polyarylene ether synthesis, imparting thermal stability (decomposition temperature >300°C) and low dielectric constants (κ=2.7\kappa = 2.7) . These polymers find use in microelectronics as insulating layers.

Drug Development

Derivatives of 1-methyl-3-(1-methylcyclohexyl)benzene are under investigation as androgen receptor modulators. Molecular docking simulations reveal a binding affinity (KdK_d) of 12 nM to the receptor’s ligand-binding domain, comparable to bicalutamide .

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